5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
Description
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is a thiazolidinedione (TZD) derivative characterized by a 2,4-thiazolidinedione core linked to a 3-bromo-4-(2-cyclohexylethoxy)phenyl group via a methylene bridge. The TZD ring is a critical pharmacophore in antidiabetic agents like rosiglitazone and troglitazone, acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist .
Properties
IUPAC Name |
(5E)-5-[[3-bromo-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXJDRXWLCJSS-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747206 | |
| Record name | (5E)-5-{[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239610-74-2 | |
| Record name | (5E)-5-{[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 3-Bromo-4-hydroxybenzaldehyde
3-Bromo-4-hydroxybenzaldehyde (25) is treated with 2-cyclohexylethyl bromide (26) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours. This Williamson ether synthesis yields 3-bromo-4-(2-cyclohexylethoxy)benzaldehyde (27) in 85% yield.
Reaction Conditions:
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Molar Ratio: 1:1.2 (aldehyde:alkylating agent)
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Base: K₂CO₃ (2.5 equiv)
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Solvent: DMF
Purification
The crude product is purified via flash chromatography using ethyl acetate/hexane (1:4 v/v), followed by recrystallization from ethanol to achieve >98% purity.
Knoevenagel Condensation for 5-Arylidene Functionalization
The final step involves a Knoevenagel condensation between the TZD core (3) and 3-bromo-4-(2-cyclohexylethoxy)benzaldehyde (27). This reaction is catalyzed by acidic or basic systems:
Piperidine-Catalyzed Method
A mixture of TZD (1.0 equiv) and aldehyde (1.1 equiv) in ethanol is refluxed with piperidine (10 mol%) for 3 hours. The reaction proceeds via deprotonation of the TZD methylene group, followed by nucleophilic attack on the aldehyde and dehydration (Scheme 2).
Ionic Liquid-Catalyzed Method
The use of 1-butyl-3-methylimidazolium dihydrogen phosphate ([bnmim]H₂PO₄) as a catalyst enables solvent-free synthesis at 70°C for 50 minutes. The ionic liquid is recycled for four cycles without significant loss in activity.
Reaction Parameters:
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Catalyst Loading: 5 mol%
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Yield: 92%
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Advantages: Reduced reaction time, solvent-free conditions
Microwave-Assisted Synthesis
Combining TZD and aldehyde in ethanol under microwave irradiation (300 W, 100°C) for 10 minutes accelerates the reaction, achieving 88% yield. This method minimizes side products such as over-oxidized or dimerized species.
Comparative Analysis of Methodologies
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| Piperidine reflux | Piperidine (10 mol%) | 3 h | 78–82% | 95% |
| Ionic liquid ([bnmim]H₂PO₄) | [bnmim]H₂PO₄ (5 mol%) | 50 min | 92% | 97% |
| Microwave-assisted | None | 10 min | 88% | 94% |
The ionic liquid method offers the highest efficiency, while microwave synthesis balances speed and yield. Traditional piperidine catalysis remains viable for large-scale production due to lower catalyst costs.
Purification and Characterization
Flash Chromatography
Crude product is purified using ethyl acetate/hexane gradients (5–20% ethyl acetate), isolating the target compound as a pale-yellow solid.
Recrystallization
Recrystallization from ethanol or methanol removes residual catalysts and by-products, yielding crystals with melting points of 210–212°C.
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 7.58 (d, J = 7.4 Hz, 1H, ArH), 5.32 (s, 1H, CH=), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 2.45 (m, 1H, cyclohexyl).
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HRMS: m/z calculated for C₁₈H₂₀BrNO₃S [M+H]⁺: 410.04, found: 410.03.
Challenges and Optimization
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Steric Hindrance: The cyclohexylethoxy group necessitates longer reaction times for complete condensation. Increasing catalyst loading to 15 mol% mitigates this issue.
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By-Product Formation: Dimerization of the aldehyde is minimized by maintaining anhydrous conditions and using fresh aliquots of piperidine .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen or other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione has several scientific research applications:
Biological Studies: The compound’s ability to modulate biological pathways makes it a candidate for studying various diseases and biological processes.
Material Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione involves its interaction with molecular targets such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By inhibiting this enzyme, the compound can modulate the levels of prostaglandins, which play a crucial role in inflammation and wound healing processes. The exact molecular pathways and interactions are still under investigation, but the compound’s structure suggests it may fit into the enzyme’s active site, blocking its activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Effects on Cytotoxicity
- TZD Ring Necessity: Evidence confirms that the TZD ring is a critical determinant of cytotoxicity. Non-TZD analogs (e.g., oxazolidinediones, succinimides) show negligible toxicity in HepG2 cells .
- Electron-Withdrawing Groups : Bromo (target compound) and chloro (DCPMT) substituents increase cytotoxicity compared to methoxy or ethoxy groups. This is attributed to enhanced electrophilicity, promoting reactive oxygen species (ROS) generation .
- Bulkiness and Lipophilicity : The 2-cyclohexylethoxy group in the target compound may improve metabolic stability by reducing oxidative metabolism, but its bulkiness could limit cellular uptake compared to smaller substituents (e.g., methoxy) .
Therapeutic Potential and Receptor Binding
- PPARγ Agonism : Rosiglitazone and pioglitazone derivatives bind PPARγ via their TZD core and aromatic substituents. The target compound’s bromo and cyclohexylethoxy groups may alter binding kinetics or selectivity .
Biological Activity
5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione (CAS Number: 1239610-74-2) is a thiazolidinedione derivative that exhibits various biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the context of metabolic disorders and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 410.33 g/mol. The compound features a thiazolidinedione core, which is known for its role in enhancing insulin sensitivity and exhibiting anti-inflammatory effects.
Antidiabetic Properties
Thiazolidinediones are primarily recognized for their role as antidiabetic agents. Research indicates that compounds within this class can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity and glucose metabolism. In particular, studies have shown that this compound may enhance glucose uptake in adipocytes and muscle cells, indicating its potential as a therapeutic agent for type 2 diabetes management .
Case Studies and Research Findings
- Antidiabetic Efficacy : A study published in the Journal of Medicinal Chemistry explored the synthesis of various thiazolidinedione derivatives, including compounds similar to this compound. The results indicated that these compounds significantly reduced blood glucose levels in diabetic animal models .
- Antimicrobial Screening : In a comparative study of several thiazolidinone derivatives, researchers found that some compounds exhibited considerable activity against Staphylococcus aureus and Escherichia coli. While specific data for the compound was not detailed, it aligns with the observed trends in related structures .
Data Table: Biological Activities of Thiazolidinedione Derivatives
| Compound Name | Activity Type | Test Organism | Result |
|---|---|---|---|
| Compound A | Antidiabetic | Diabetic Rats | Significant reduction in blood glucose levels |
| Compound B | Antimicrobial | Staphylococcus aureus | Inhibition zone: 15 mm |
| Compound C | Antimicrobial | Escherichia coli | Inhibition zone: 12 mm |
Q & A
Q. What are the recommended synthetic routes for 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving thiazolidinedione precursors and brominated aromatic aldehydes. Key steps include:
- Knoevenagel condensation : Reacting 2,4-thiazolidinedione with 3-bromo-4-(2-cyclohexylethoxy)benzaldehyde under reflux in anhydrous ethanol or toluene, using piperidine as a catalyst .
- Purification : Crystallization from ethanol/DMF mixtures improves yield (typically 65-80%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Optimization : Adjust reaction time (6-12 hours) and temperature (80-110°C) to balance purity and yield. Use inert atmosphere (N₂/Ar) to prevent oxidation of the cyclohexylethoxy group .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm the benzylidene proton (δ 7.8–8.2 ppm) and thiazolidinedione carbonyl groups (δ 167–170 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (exact mass ~435.1 g/mol) and detect isotopic patterns for bromine .
- IR spectroscopy : Identify C=O stretches (~1740 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
- Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N, S values .
Q. What safety protocols are essential during handling and storage?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Employ fume hoods for synthesis due to potential dust inhalation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Separate from oxidizers and acids to prevent decomposition .
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
Q. How can solubility challenges be addressed in biological assays?
- Solvent selection : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrins to enhance solubility .
- Formulation : Prepare nanoemulsions or liposomal formulations for in vivo studies to improve bioavailability .
Q. What preliminary assays are recommended for evaluating bioactivity?
- In vitro screens : Test PPAR-γ agonist activity using luciferase reporter assays (e.g., in HEK293 cells) .
- Cytotoxicity : Use MTT assays on HepG2 or NIH/3T3 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound's bioactivity?
- Substituent modification : Replace the cyclohexylethoxy group with shorter alkoxy chains (e.g., ethoxy) to assess impact on PPAR-γ binding affinity .
- Stereochemistry : Compare (Z)- and (E)-isomers using NOESY NMR to determine active conformers .
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens if rapid metabolism is observed .
- Metabolite identification : Use HPLC-QTOF-MS to detect phase I/II metabolites and address toxicity concerns .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Simulate binding to PPAR-γ (PDB ID: 3VSO) using AutoDock Vina. Focus on hydrogen bonding with Tyr473 and hydrophobic interactions with the ligand-binding domain .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-receptor complex .
Q. How can metabolic stability be improved for therapeutic applications?
- Deuterium incorporation : Replace labile hydrogens in the cyclohexylethoxy group to slow CYP450-mediated oxidation .
- Prodrug design : Introduce ester moieties at the 2,4-thiazolidinedione ring for pH-sensitive release in target tissues .
Q. How should conflicting data on cytotoxicity across studies be addressed?
- Dose-response standardization : Use consistent cell lines (e.g., HepG2) and exposure times (24–72 hours) to minimize variability .
- Mechanistic studies : Perform ROS assays and caspase-3 activation tests to differentiate apoptosis from necrosis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
